![molecular formula C11H14ClNO2 B2594811 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride CAS No. 2228094-72-0](/img/structure/B2594811.png)
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride is an organic compound with the molecular formula C11H13NO2·HCl. This compound is known for its unique structure, which includes an indane moiety fused with an amino acid. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride may also interact with multiple targets in the body.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes . It is plausible that this compound operates in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that indole derivatives have been found to possess various biological activities , it is plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene and glycine.
Condensation Reaction: 2,3-dihydro-1H-indene undergoes a condensation reaction with glycine in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Hydrogenation: Using advanced catalysts to enhance the hydrogenation step, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the indane ring.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Indanone derivatives.
Reduction Products: Fully saturated indane derivatives.
Substitution Products: N-substituted amino acid derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indene derivatives exhibit promising anticancer properties. For instance, studies have shown that certain indene derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents .
Neuroprotective Effects
The structural similarity of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride to known neuroprotective agents suggests its potential in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar scaffolds have been linked to the inhibition of acetylcholinesterase activity, which is crucial in Alzheimer's therapy .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The presence of the indene moiety is believed to contribute to these biological effects, making it a candidate for developing new antimicrobial agents .
Building Block in Organic Synthesis
Due to its unique functional groups, this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as condensation and functionalization processes. Its ability to undergo nucleophilic substitutions allows for the creation of diverse derivatives with tailored properties for specific applications .
Photochemical Applications
The compound's structural features suggest potential applications in photochemistry and organic electronics. Research into related indene derivatives has shown their utility as electron acceptors in dye-sensitized solar cells and photoinitiators for polymerization processes .
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of synthesized indene derivatives against several cancer cell lines. Results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation at low concentrations, highlighting their potential as therapeutic agents .
Case Study 2: Neuroprotective Screening
In a neuroprotection study, researchers assessed the efficacy of various indene derivatives in preventing neuronal cell death induced by oxidative stress. The results showed that certain derivatives significantly reduced cell death rates compared to controls, indicating their potential role in neuroprotection .
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride: A closely related compound with similar structural features.
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol: Another indane derivative with different functional groups
Uniqueness
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride stands out due to its specific combination of an indane moiety and an amino acid, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
Chemical Identity
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride, also known by its CAS number 2228094-72-0, is a compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol. This compound is recognized for its potential biological activities, particularly in pharmacological applications.
Molecular Structure
The structural formula of this compound can be represented as follows:
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several compounds related to indole derivatives, revealing that certain structural modifications can enhance efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong potential for therapeutic applications .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may exhibit neuroprotective properties. For instance, derivatives that influence neurotransmitter pathways have shown promise in models of neurodegeneration. These effects are hypothesized to be mediated through modulation of glutamate receptors and other neurochemical pathways.
Antioxidant Activity
While direct studies on the antioxidant properties of this compound are sparse, related compounds have demonstrated significant antioxidant capabilities. These properties are crucial in mitigating oxidative stress linked to various diseases.
Table: Summary of Biological Activities
Activity | Related Compounds | MIC Values | Notes |
---|---|---|---|
Antibacterial | Indole derivatives | 0.0039 - 0.025 mg/mL | Effective against S. aureus and E. coli |
Neuroprotective | Amino acid derivatives | N/A | Modulates neurotransmitter pathways |
Antioxidant | Various alkaloids | N/A | Reduces oxidative stress |
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds often disrupt bacterial cell wall formation.
- Modulation of Neurotransmitter Release : Potential interactions with neurotransmitter systems can lead to neuroprotective effects.
- Scavenging Free Radicals : Antioxidant properties may arise from the ability to neutralize reactive oxygen species.
Properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9;/h1-4,9-10H,5-6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOVULXNCUEOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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